(S)-Isoamyl-D-Cys
Description
Chemical databases or specialized literature outside the provided evidence would be required to gather relevant details.
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-methylbutylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H17NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
YUSVYJUMMLFQFA-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)CCSC[C@H](C(=O)O)N |
Canonical SMILES |
CC(C)CCSCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Isoamyl-D-Cys typically involves the alkylation of cysteine with isoamyl halides under basic conditions. One common method includes the use of isoamyl bromide and sodium hydroxide in an aqueous medium, followed by purification through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis or biocatalytic methods. These approaches aim to enhance yield and purity while minimizing environmental impact. For instance, enzymatic catalysis using specific transaminases can be employed to achieve stereoselective synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-Isoamyl-D-Cys undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Carbodiimides for amide bond formation, and alcohols in the presence of acid catalysts for esterification.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Free thiol groups.
Substitution: Amides, esters.
Scientific Research Applications
(S)-Isoamyl-D-Cys has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in protein folding and stability due to its ability to form disulfide bonds.
Medicine: Investigated for its potential in drug design, particularly in the development of enzyme inhibitors and therapeutic peptides.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of biodegradable polymers.
Mechanism of Action
The mechanism of action of (S)-Isoamyl-D-Cys involves its interaction with various molecular targets, primarily through its thiol and amino groups. These functional groups enable the compound to form covalent bonds with proteins, influencing their structure and function. The isoamyl group enhances the hydrophobic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
No direct comparisons can be made using the provided evidence.
(a) Structural Analogues in Evidence
- Isoamyl Acetate (): While unrelated to "(S)-Isoamyl-D-Cys," isoamyl acetate is an ester with the formula C₇H₁₄O₂, commonly used as a flavoring agent.
- Diethylaminoethyl Chloride (): This compound includes an aminoethyl group but lacks the cysteine backbone or isoamyl modification seen in "this compound."
(b) Methodological Gaps
The evidence focuses on machine learning models (e.g., BERT, Transformer), biomedical tools (CluB), and unrelated chemicals. No studies on cysteine derivatives, stereoisomerism (e.g., D- vs. L-cysteine), or isoamyl modifications are included. For example:
- Functional Groups: The isoamyl (3-methylbutyl) group’s impact on solubility, stability, or bioactivity cannot be inferred from the data.
Key Limitations of the Evidence
- Chemical Diversity : The evidence includes isoamyl acetate, iodoacetamide, and other unrelated compounds but omits cysteine derivatives.
- Data Tables : While some entries include tables (e.g., Table 9 in , safety data in ), these lack physicochemical or biochemical parameters for comparison.

Recommendations for Further Research
To address this gap, the following steps are advised:
Consult Specialized Databases : Use platforms like PubChem, ChEMBL, or Reaxys to retrieve structural, synthetic, and biological data for "this compound."
Explore Stereoisomers : Compare its D-cysteine configuration with L-cysteine derivatives (e.g., (R)-Isoamyl-L-Cys) in terms of enzymatic interactions or pharmacokinetics.
Evaluate Functional Analogues : Analyze compounds with isoamyl thioether groups, such as S-allyl-D-cysteine (found in garlic), for antioxidant or therapeutic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

